molecular formula C22H27NO4 B12779121 (-)-Corydaline CAS No. 71213-90-6

(-)-Corydaline

Cat. No.: B12779121
CAS No.: 71213-90-6
M. Wt: 369.5 g/mol
InChI Key: VRSRXLJTYQVOHC-ASSNKEHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Corydaline: is an alkaloid compound found in various plants, particularly in the Corydalis species. It has been traditionally used in herbal medicine for its analgesic and sedative properties. The compound has garnered interest in recent years due to its potential therapeutic applications in modern medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corydaline typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the Pictet-Spengler reaction, which forms the core structure of the alkaloid. The reaction conditions often involve acidic catalysts and specific temperature controls to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as Corydalis tubers, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (-)-Corydaline undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.

Scientific Research Applications

Chemistry: In chemistry, (-)-Corydaline is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology: Biologically, this compound has been shown to interact with various cellular pathways, making it a subject of interest in cell biology research.

Medicine: Medically, this compound is being investigated for its analgesic, anti-inflammatory, and neuroprotective effects

Industry: In the industrial sector, this compound can be used as a precursor for synthesizing other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of (-)-Corydaline involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. It modulates the activity of these targets, leading to its observed analgesic and sedative effects. The compound may also influence various signaling pathways, contributing to its anti-inflammatory and neuroprotective properties.

Comparison with Similar Compounds

    Tetrahydropalmatine: Another alkaloid found in Corydalis species with similar analgesic properties.

    Berberine: An alkaloid with a broader range of biological activities, including antimicrobial and anti-inflammatory effects.

    Palmatine: Similar in structure to (-)-Corydaline, with notable anti-inflammatory and antimicrobial properties.

Uniqueness: this compound is unique due to its specific stereochemistry and the particular set of biological activities it exhibits. Its combination of analgesic, sedative, and neuroprotective effects distinguishes it from other similar compounds.

Properties

CAS No.

71213-90-6

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

(13R,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline

InChI

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21+/m1/s1

InChI Key

VRSRXLJTYQVOHC-ASSNKEHSSA-N

Isomeric SMILES

C[C@H]1[C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.